D-Valyl-D-phenylalanine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

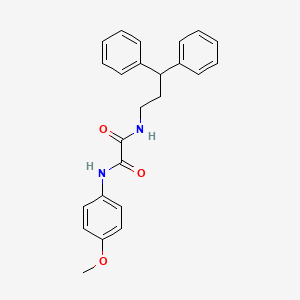

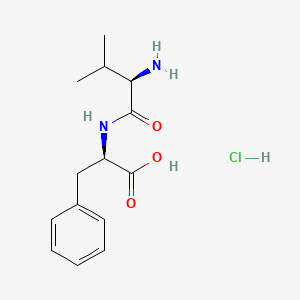

D-Valyl-D-phenylalanine hydrochloride is a compound with the molecular formula C14H21ClN2O3 . It is a derivative of phenylalanine, an essential aromatic amino acid that is a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine .

Synthesis Analysis

The synthesis of D-phenylalanines can be achieved through a multienzymatic cascade process. This involves coupling phenylalanine ammonia lyase (PAL) amination with a chemoenzymatic deracemization, which is based on stereoselective oxidation and nonselective reduction . Another study constructed a tri-enzymatic cascade reaction for the generation of D-Phe from cheap L-Phe, employing the enzymes LAAD, DAPDH, and GDH .Molecular Structure Analysis

The molecular structure of this compound is characterized by a molecular weight of 300.781 Da and a monoisotopic mass of 300.124084 Da .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of D-phenylalanines include the coupling of phenylalanine ammonia lyase (PAL) with L-amino acid deaminase (LAAD) or D-amino acid oxidase (DAAO). This leads to the conversion of cheap and easily accessible cinnamic acids into both non-natural D- and L-phenylalanines by a chemoenzymatic process .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 300.781 Da and a monoisotopic mass of 300.124084 Da . More detailed properties are not available in the retrieved sources.Applications De Recherche Scientifique

Enzymatic Activity and Microbial Metabolism

A study by Marshall and Sokatch (1968) investigated the oxidation of d-amino acids, including D-phenylalanine, by a particulate enzyme from Pseudomonas aeruginosa. This research highlights the enzymatic activity and microbial metabolism involving D-phenylalanine, which could be relevant to understanding the biochemical pathways and interactions of D-Valyl-D-phenylalanine hydrochloride (Marshall & Sokatch, 1968).

Receptor Interaction and Sensory Response

Shimada (1978) explored the stimulating effect of various D-amino acids on the labellar sugar receptor of the fleshfly. This study provides insights into how D-amino acids, including D-valine and D-phenylalanine, interact with biological receptors, which could have implications for the sensory response mechanisms related to this compound (Shimada, 1978).

Optical Resolution and Chemical Synthesis

Research by Shiraiwa et al. (1984) on the optical resolution of DL-valine and related compounds by formation of adducts with L-phenylalanine provides a chemical synthesis perspective that could be applied to the synthesis or analysis of this compound (Shiraiwa et al., 1984).

Protein Stability and Hydrophobic Interactions

Shortle et al. (1990) quantified the contributions of large hydrophobic amino acids, including phenylalanine, to the stability of staphylococcal nuclease. This research is relevant for understanding how hydrophobic interactions involving phenylalanine residues influence protein structure and stability, which may extend to peptides like this compound (Shortle et al., 1990).

Peptide Antibiotics and Model Compounds

The synthesis and study of dipeptide anhydrides, including those derived from valine and phenylalanine, as models for cyclic peptide antibiotics by Izumiya et al. (1964), provide insights into the structural and functional aspects of peptide-based compounds. This research could inform the study of this compound in the context of antibiotic activity or peptide mimicry (Izumiya et al., 1964).

Mécanisme D'action

Target of Action

D-Valyl-D-phenylalanine hydrochloride is a complex compound that involves two amino acids, D-valine and D-phenylalanine. D-Phenylalanine is known to target Kynurenine–oxoglutarate transaminase 1 and Corticoliberin in humans . D-Valine, on the other hand, is used as an intermediate for the synthesis of agricultural pesticides, semi-synthetic veterinary antibiotics, and pharmaceutical drugs .

Mode of Action

D-phenylalanine is known to be involved in the sodium-independent, high-affinity transport of large neutral amino acids such as phenylalanine, tyrosine, leucine, arginine, and tryptophan, when associated with slc3a2/4f2hc . This suggests that this compound may interact with its targets in a similar manner.

Biochemical Pathways

D-phenylalanine is known to be a precursor of melanin, dopamine, noradrenalin (norepinephrine), and thyroxine . Therefore, it can be inferred that this compound may affect these biochemical pathways.

Result of Action

D-phenylalanine is known to be used by the brain to produce norepinephrine, a chemical that transmits signals between nerve cells and the brain; keeps you awake and alert; reduces hunger pains; functions as an antidepressant and helps improve memory .

Action Environment

It is known that the gel stiffness of peptide assemblies derived from amino acids like phenylalanine and valine could be causally related to the intermolecular interactions associated with these amino acids .

Orientations Futures

The future directions in the field of D-phenylalanine research involve the application of unnatural amino acids for the development of highly selective peptide linkers . Another area of interest is the improvement of the catalytic efficiency of DAPDH, which is currently a limiting factor in the production of D-Phe from L-Phe .

Propriétés

IUPAC Name |

(2R)-2-[[(2R)-2-amino-3-methylbutanoyl]amino]-3-phenylpropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3.ClH/c1-9(2)12(15)13(17)16-11(14(18)19)8-10-6-4-3-5-7-10;/h3-7,9,11-12H,8,15H2,1-2H3,(H,16,17)(H,18,19);1H/t11-,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COJUZXNEOMXFFV-MNMPKAIFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[1-(tert-Butoxycarbonyl)-4-o-tolylpiperidin-4-yl]acetic acid](/img/structure/B2844054.png)

![2,4-dimethoxy-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2844060.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2844065.png)

![2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/no-structure.png)

![6-(1,4-Dioxaspiro[4.5]decan-8-yloxy)nicotinonitrile](/img/structure/B2844070.png)

![1-[4-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]sulfonylphenyl]pyrrolidine-2,5-dione](/img/structure/B2844071.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(3,4-dimethoxyphenethyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2844072.png)

![3,6-Dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2844073.png)